molecular formula C9H10N2O2 B3051196 1-(4-Nitrophenyl)azetidine CAS No. 31947-44-1

1-(4-Nitrophenyl)azetidine

Cat. No.: B3051196
CAS No.: 31947-44-1
M. Wt: 178.19 g/mol
InChI Key: VMHKWGVWFFLAGN-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen-Containing Heterocycles in Organic Synthesis

Four-membered nitrogen-containing heterocycles, particularly azetidines, play a crucial role as versatile intermediates in organic synthesis. fiveable.mersc.org Their utility stems from the inherent ring strain, which facilitates unique reactivity under specific reaction conditions. rsc.orgrsc.org This reactivity allows for the construction of diverse and complex molecular architectures that are often challenging to synthesize through other methods. rsc.org The rigid framework of the azetidine (B1206935) ring also provides a scaffold that can lead to favorable interactions with biological targets. acs.org

Historical Context of Azetidine and Azetidinone Research

The study of azetidines dates back to the late 19th century, with the first synthesis reported in 1888. rsc.org Initially, these compounds were considered mere curiosities, often viewed as analogues of the more reactive three-membered aziridines. rsc.org However, the discovery of naturally occurring azetidine-containing compounds, such as azetidine-2-carboxylic acid, spurred increased interest in this class of heterocyles. rsc.org A significant portion of early research focused on azetidin-2-ones (β-lactams) due to their pivotal role as the core structural motif in penicillin and other β-lactam antibiotics. acs.orgjmchemsci.com The development of methods to selectively cleave the strained ring of azetidinones has established them as powerful synthons for a variety of biologically important molecules. nih.gov

Azetidine Ring Strain and Stability Considerations

The defining characteristic of the azetidine ring is its significant strain energy, estimated to be around 25.2 to 25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of other small rings like cyclobutane (B1203170) and aziridine (B145994). researchgate.net This high degree of ring strain is a double-edged sword; it renders the molecule reactive and susceptible to ring-opening reactions, yet the ring is considerably more stable and easier to handle than the highly reactive aziridines. rsc.orgrsc.orgrsc.org The strain arises from bond angle compression and torsional strain within the four-membered ring. This inherent strain can, however, lead to stability issues, particularly under acidic conditions where the ring can undergo decomposition. acs.orgnih.gov The balance between reactivity and stability makes azetidines attractive for synthetic applications, as their unique reactivity can be harnessed under controlled conditions. rsc.orgrsc.org

Specificity of 1-(4-Nitrophenyl)azetidine within the Azetidine Class

The properties and reactivity of an azetidine ring can be significantly modulated by the substituent attached to the nitrogen atom. In the case of this compound, the 4-nitrophenyl group imparts specific characteristics to the molecule.

Structural Features of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group consists of a benzene (B151609) ring substituted with a nitro group (-NO2) at the para position. wikipedia.orgkajay-remedies.com The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the phenyl ring. kajay-remedies.com This electron-withdrawing nature is due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, where the nitro group can delocalize the electron density from the phenyl ring.

Influence of the Nitrophenyl Substituent on Azetidine Ring Properties

The presence of the electron-withdrawing 4-nitrophenyl group directly impacts the properties of the azetidine ring. The nitrogen atom of the azetidine becomes less basic due to the delocalization of its lone pair of electrons into the electron-deficient aromatic ring. This reduced basicity can affect the azetidine's reactivity and its interaction with other molecules. For instance, in a study of N-substituted azetidines, an N-phenyl analogue was found to have a lower pKa for the azetidine nitrogen compared to N-pyridyl analogues, suggesting that the electron-withdrawing nature of the phenyl group decreases the basicity of the azetidine nitrogen. nih.gov This effect would likely be even more pronounced with the strongly electron-withdrawing 4-nitrophenyl group. The electron-deficient nature of the aromatic ring can also influence the reactivity of the azetidine in certain chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)9-4-2-8(3-5-9)10-6-1-7-10/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHKWGVWFFLAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343711
Record name 1-(4-Nitrophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31947-44-1
Record name 1-(4-Nitrophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural analysis of 1-(4-Nitrophenyl)azetidine, allowing for the precise assignment of hydrogen and carbon atoms in both the azetidine (B1206935) ring and the 4-nitrophenyl substituent.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and multiplicity of the protons in the molecule. Analysis was conducted in a mixture of H₂O and DMSO. oil.gov.iq

The protons of the four-membered azetidine ring exhibit distinct signals in the ¹H NMR spectrum. The protons on the carbons adjacent to the nitrogen atom (C2 and C4) are chemically equivalent due to symmetry and appear as a triplet at approximately 3.43 ppm. oil.gov.iq The protons on the C3 carbon of the ring are reported to appear as a multiplet at an unusually high field of 1.09 ppm. oil.gov.iq For the parent, unsubstituted azetidine, the protons adjacent to the nitrogen typically resonate around 3.63 ppm, while the C3 protons appear near 2.33 ppm. chemicalbook.com The significant upfield shift reported for the C3 protons in the title compound is anomalous. oil.gov.iq

Table 1: ¹H NMR Chemical Shifts for Azetidine Ring Protons of this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityReference
Azetidine C2-H, C4-H3.43Triplet (t) oil.gov.iq
Azetidine C3-H1.09Multiplet (m) oil.gov.iq

The protons on the 4-nitrophenyl group give rise to two distinct signals, consistent with a 1,4-disubstituted aromatic ring. oil.gov.iq These signals appear as a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the strongly electron-withdrawing nitro group are deshielded and resonate further downfield at approximately 7.97 ppm. oil.gov.iq Conversely, the protons ortho to the azetidine nitrogen atom are found at a higher field, around 6.64 ppm. oil.gov.iq This significant upfield shift for the protons adjacent to the nitrogen linkage is due to the electron-donating character of the nitrogen atom's lone pair into the aromatic system.

Table 2: ¹H NMR Chemical Shifts for 4-Nitrophenyl Protons of this compound

Proton AssignmentChemical Shift (δ, ppm)Reference
H-2', H-6' (ortho to -NO₂)7.97 oil.gov.iq
H-3', H-5' (ortho to Azetidin-1-yl)6.64 oil.gov.iq

Spin-spin coupling provides information about the connectivity of protons. For the azetidine ring protons at C2 and C4, a coupling constant of J = 5 Hz is reported, which arises from coupling with the adjacent C3 protons. oil.gov.iq The aromatic protons on the 4-nitrophenyl ring also reportedly exhibit a coupling constant of J = 5 Hz. oil.gov.iq This value represents the ortho-coupling between the adjacent aromatic protons. Typically, ortho-coupling constants in benzene (B151609) derivatives are in the range of 7-9 Hz.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements the proton data, providing chemical shifts for each carbon atom in this compound. The spectrum was recorded in DMSO. oil.gov.iq

The carbon atoms of the azetidine ring have been assigned based on the available spectral data. oil.gov.iq According to one report, a signal at 34.97 ppm is assigned to the C3 carbon of the azetidine ring. oil.gov.iq The same source assigns a signal at a chemical shift of 82.13 ppm to the C2 and C4 methylene (B1212753) carbons. oil.gov.iq This downfield value is notably high for methylene carbons attached to a nitrogen atom in an N-aryl azetidine, which typically appear in the 50-60 ppm range. The reported values suggest a significant electronic influence from the 4-nitrophenyl group on the azetidine ring carbons. oil.gov.iq The aromatic carbons of the nitrophenyl ring were reported to resonate in the range of 112.85-156.18 ppm. oil.gov.iq

Table 3: ¹³C NMR Chemical Shifts for the Azetidine Ring of this compound

Carbon AssignmentChemical Shift (δ, ppm)Reference
Azetidine C2, C482.13 oil.gov.iq
Azetidine C334.97 oil.gov.iq

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. google.com

The four-membered azetidine ring has characteristic vibrational modes, though they can sometimes be weak. These include C-N stretching and CH₂ bending (scissoring, wagging, twisting, and rocking) vibrations. esisresearch.org For instance, in some azetidine derivatives, the formation of the azetidin-2-one (B1220530) ring is confirmed by IR bands in the range of 1677–1685 cm⁻¹. arabjchem.org The C-N stretching vibration in cyclic amines typically appears in the 1250-1020 cm⁻¹ region.

The nitro (NO₂) group is readily identified in an IR spectrum due to its strong and characteristic absorption bands. spectroscopyonline.com There are two principal stretching vibrations:

Asymmetric NO₂ stretch: This typically appears as a strong band in the range of 1550-1475 cm⁻¹. orgchemboulder.com

Symmetric NO₂ stretch: This is also a strong band, found in the region of 1360-1290 cm⁻¹. orgchemboulder.com

In compounds containing a 4-nitrophenyl group, these bands are consistently observed. For example, in some benzimidazole (B57391) derivatives with a 4-nitrophenyl substituent, the NO₂ stretching frequencies are seen at 1516 cm⁻¹ and 1340 cm⁻¹. pharmainfo.in Another study on a different nitro-containing heterocyclic compound reported these bands at 1515 cm⁻¹ and 1342 cm⁻¹. arabjchem.org

The presence of the 4-nitrophenyl moiety gives rise to several characteristic IR absorptions:

Aromatic C-H Stretch: A weak to medium band is typically observed above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region. orgchemboulder.comlibretexts.org

Aromatic C=C Stretch: These in-ring stretching vibrations cause a series of medium to weak absorptions in the 1600-1400 cm⁻¹ range. orgchemboulder.com Commonly, two bands are seen around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. orgchemboulder.com

In a study of N-benzyl-1-(4-nitrophenyl)methanimine, IR absorptions were noted at 3063 and 3029 cm⁻¹ for C-H stretching and at 1600 and 1517 cm⁻¹ for C=C and nitro group vibrations, respectively. bham.ac.uk

Table 2: Summary of Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1550-1475
Nitro (NO₂) Symmetric Stretch 1360-1290
Aromatic Ring C-H Stretch 3100-3000
Aromatic Ring C=C Stretch 1600-1400
Azetidine Ring C-N Stretch 1250-1020

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation. warwick.ac.uk

For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of a nitrogen atom means the compound follows the nitrogen rule, predicting an odd nominal molecular weight. warwick.ac.uk

The fragmentation pattern can provide valuable structural information. libretexts.org Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (M - 46) or NO (M - 30). whitman.edu The azetidine ring itself can undergo fragmentation. For the parent azetidine molecule, fragmentation can lead to the loss of ethylene (B1197577) (C₂H₄) to form ions like CH₃N⁺. nist.gov For this compound, cleavage of the azetidine ring could lead to characteristic fragments. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition. mdpi.com

Fragmentation Pathway Analysis for Structural Information

The fragmentation pattern observed in the mass spectrum of this compound offers a detailed map of its structural components. The process of fragmentation in a mass spectrometer involves the breakdown of the molecular ion into smaller, charged fragments, which are then detected. arabjchem.orgresearchgate.net The analysis of these fragments helps in piecing together the molecule's structure.

The mass spectrum of this compound (1e) displays several key fragmentation peaks. oil.gov.iq The primary fragmentation pathways can be inferred from the prominent ions detected at m/z 162, 86, and 78. oil.gov.iq The fragmentation likely initiates from the molecular ion (m/z 190). The subsequent fragments provide evidence for the presence of both the azetidine ring and the nitrophenyl group. oil.gov.iqresearchgate.net

A detailed breakdown of the observed fragments is presented below:

Fragment Ion (m/z)Relative Intensity (%)Proposed Structure/Origin
1902%Molecular Ion [M]+
1622%[M - C2H4]+ or similar fragmentation
862%Fragment corresponding to a portion of the molecule
788%Fragment likely related to the phenyl group
Data sourced from a study on the synthesis and spectral analysis of this compound. oil.gov.iq

Elemental Analysis

Elemental analysis is a crucial analytical technique used to determine the elemental composition (typically percentage of carbon, hydrogen, and nitrogen) of a compound. This data is then compared against the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula.

While comprehensive spectroscopic data is available, specific experimental elemental analysis results for this compound were not detailed in the surveyed literature. Theoretical calculations based on its molecular formula, C9H10N2O2, provide the expected percentages for each element, which serve as a benchmark for any future experimental verification.

Reactivity and Reaction Mechanisms of 1 4 Nitrophenyl Azetidine

Azetidine (B1206935) Ring Reactivity

The reactivity of azetidines is largely driven by the considerable ring strain, estimated to be approximately 25.4 kcal/mol. rsc.orgresearchgate.net This inherent strain provides a thermodynamic driving force for reactions that lead to the opening of the four-membered ring. rsc.orgnih.gov However, the kinetic stability of the ring can be substantial and is heavily influenced by the substituents on the nitrogen and carbon atoms.

In 1-(4-nitrophenyl)azetidine, the electron-withdrawing nature of the nitrophenyl group decreases the availability of the nitrogen's lone pair of electrons for donation into the ring or for coordination with electrophiles. nih.govresearchgate.net Consequently, reactions that require a nucleophilic nitrogen, or activation via protonation or Lewis acid coordination, are more challenging compared to N-alkyl or N-phenyl azetidines. Nevertheless, the fundamental strain of the ring ensures that, under appropriate conditions, it can serve as a substrate for a variety of transformations.

Ring opening is the most characteristic reaction pathway for azetidines, as it alleviates the inherent ring strain. rsc.org These reactions typically involve the cleavage of one of the carbon-nitrogen (C-N) bonds. For N-aryl azetidines, especially those with deactivating groups, this process often necessitates prior activation of the ring to enhance its susceptibility to nucleophilic attack or other cleavage mechanisms.

Direct nucleophilic attack on the carbon atoms of the this compound ring is generally inefficient due to the deactivating effect of the N-substituent. A common and effective strategy to activate the ring towards nucleophilic opening is the formation of a quaternary azetidinium salt. By alkylating the nitrogen atom (e.g., with methyl trifluoromethanesulfonate), an N-alkyl-N-(4-nitrophenyl)azetidinium ion is formed. This process renders the α-carbons significantly more electrophilic and susceptible to attack by a range of nucleophiles.

The ring opening of such an azetidinium ion proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. The regioselectivity of the attack (at the C2 vs. C4 position) is influenced by steric and electronic factors of substituents on the ring. For an unsubstituted ring, a mixture of products may be obtained. The reaction with nucleophiles such as cyanide, azide, and acetate (B1210297) anions would yield γ-aminonitriles, γ-azidoamines, and γ-aminoacetates, respectively.

Table 1: Illustrative Nucleophilic Ring Opening of Activated this compound (Note: This table is based on established reactivity patterns for azetidinium ions and represents expected, not experimentally confirmed, outcomes for this specific compound.)

NucleophileReagent ExampleExpected Product Class
CyanideSodium Cyanide (NaCN)γ-(N-Alkyl-N-(4-nitrophenyl)amino)propanenitrile
AzideSodium Azide (NaN₃)1-Azido-3-(N-alkyl-N-(4-nitrophenyl)amino)propane
AcetateSodium Acetate (CH₃COONa)3-(N-Alkyl-N-(4-nitrophenyl)amino)propyl acetate

Transition-metal-free reductive methods have been developed for the cleavage of C-N σ bonds in strained cyclic amides, a reaction driven by the release of ring strain. rsc.org A similar strategy could be applicable to this compound. One such method involves the use of a single-electron transfer (SET) agent, like an electride derived from sodium dispersions and 15-crown-5.

The proposed mechanism involves an initial electron transfer to the aromatic nitro group or the azetidine system, generating a radical anion. This intermediate would be stabilized by the electron-accepting 4-nitrophenyl group. Subsequent fragmentation of this radical anion would lead to the cleavage of one of the N-C bonds of the azetidine ring. A second electron transfer followed by protonation during workup would yield the final ring-opened product, a substituted N-propyl-4-nitroaniline. The high selectivity for the cleavage of the strained four-membered ring over other potentially reducible groups is a key feature of this type of reaction. rsc.org

The fundamental reason for the diverse ring-opening and ring-expansion reactions of azetidines is the substantial ring strain energy, estimated at about 25.4 kcal/mol. rsc.orgresearchgate.net This value is intermediate between the highly reactive aziridines (~27.7 kcal/mol) and the relatively inert pyrrolidines (~5.4 kcal/mol). rsc.org This strain energy is released upon cleavage of the ring, providing a strong thermodynamic driving force for these reactions. nih.gov Therefore, even though the 1-(4-nitrophenyl) group deactivates the nitrogen, making the ring kinetically more stable than N-alkyl azetidines, the inherent strain ensures that reactivity can be triggered under forcing conditions or through activation strategies. nih.govacs.org This "strain-driven" character is the cornerstone of azetidine chemistry. rsc.orgresearchgate.net

Lewis acids can facilitate the ring opening of azetidines by coordinating to the nitrogen atom. This coordination polarizes the N-C bonds, increasing the electrophilicity of the ring carbons and making them more vulnerable to nucleophilic attack. nih.govorganic-chemistry.org

For this compound, the basicity of the nitrogen is significantly reduced by the electron-withdrawing substituent. researchgate.net Consequently, a strong Lewis acid, such as lanthanide triflates (e.g., La(OTf)₃) or boron trifluoride (BF₃), would likely be required to achieve effective coordination and activation. nih.gov Once the Lewis acid-azetidine complex is formed, it can be attacked by various nucleophiles, including organotrifluoroborates or alcohols, to yield the corresponding ring-opened products in a regioselective manner. organic-chemistry.org The mechanism is analogous to activation via protonation or quaternization, providing a pathway to functionalized γ-aminopropane derivatives.

The strain within the azetidine ring can also be harnessed to drive ring expansion reactions, leading to the formation of larger, more stable heterocyclic systems like pyrrolidines (five-membered) or piperidines (six-membered). rsc.orgbham.ac.uk These transformations often proceed through an initial ring-opening event followed by an intramolecular cyclization or rearrangement.

For instance, N-aryl-2-vinylazetidines have been shown to rearrange in the presence of acid to form tetrahydroquinolines. rsc.org While this compound itself lacks the necessary vinyl group for this specific reaction, other pathways exist. A Lewis acid-catalyzed rearrangement of an N-benzyl amino azetidine has been reported to yield N-benzylpyrrolidine derivatives. bham.ac.uk Similar strategies, potentially involving the generation of a reactive intermediate via treatment with a carbene source followed by a rsc.orgambeed.com-Stevens rearrangement, could theoretically be applied to expand the ring of this compound to a substituted N-(4-nitrophenyl)pyrrolidine.

Conversion to β-Lactam Structures

The conversion of an azetidine to a β-lactam (azetidin-2-one) requires the oxidation of the carbon atom alpha to the nitrogen. This transformation is a synthetically valuable process, as the β-lactam motif is a core component of numerous antibiotics. nih.gov

While the direct oxidation of this compound to its corresponding β-lactam is not widely reported, general methods for the α-oxidation of amines can be considered. Reagents like ruthenium tetroxide (RuO₄) are known to oxidize cyclic amines to their corresponding lactams. nih.gov The reaction likely proceeds via oxidation to an iminium ion intermediate, followed by further oxidation or hydrolysis to yield the carbonyl group. The reverse reaction, the reduction of β-lactams to azetidines using reagents like monochloroalane (AlH₂Cl), is a well-established and efficient method for synthesizing enantiopure azetidines. nih.gov

Reactivity of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group in this compound is a versatile functional moiety that can undergo several chemical transformations, primarily involving the nitro group. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

The most common reaction of the 4-nitrophenyl group is the reduction of the nitro functionality to an aniline (B41778) (amino group). This transformation is fundamental in organic synthesis as it provides a route to aromatic amines, which are valuable precursors for dyes, pharmaceuticals, and further chemical modifications. A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule.

ReagentTypical ConditionsNotes
H₂, Pd/CMethanol or Ethanol (B145695), RT, atmospheric or elevated pressureCommon, clean, and high-yielding catalytic hydrogenation.
SnCl₂·2H₂OEthanol, reflux or HCl, RTA classic method using a stoichiometric metal reductant in acidic media.
Fe, NH₄ClEthanol/Water, refluxA milder, often neutral, alternative to SnCl₂/HCl.
Sodium Dithionite (Na₂S₂O₄)Aqueous/organic biphasic system, RTUseful for substrates sensitive to strongly acidic or catalytic conditions.

The resulting 1-(4-aminophenyl)azetidine is a significantly different molecule in terms of its electronic properties. The amino group is strongly electron-donating, which increases the nucleophilicity of the azetidine nitrogen and activates the aromatic ring for electrophilic substitution reactions, such as halogenation or nitration, at the ortho positions relative to the amino group.

Nucleophilic Aromatic Substitution (SNAr) on the Nitrophenyl Ring

The presence of the strongly electron-withdrawing nitro group at the para-position of the phenyl ring renders the aromatic system susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a suitable leaving group (typically a halide), forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which is crucial for the reaction to proceed. Subsequent elimination of the leaving group restores the aromaticity of the ring.

While specific experimental data on SNAr reactions of this compound with a variety of nucleophiles is not extensively detailed in readily available literature, the general principles of SNAr suggest that this compound would readily react with strong nucleophiles. The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, the solvent, and the reaction temperature.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of an Activated Aryl Azetidine Derivative

NucleophileLeaving Group (X)Product
Methoxide (CH₃O⁻)Fluoro (F)1-(4-Methoxy-2-nitrophenyl)azetidine
Thiophenoxide (C₆H₅S⁻)Chloro (Cl)1-(4-(Phenylthio)-2-nitrophenyl)azetidine
Ammonia (NH₃)Bromo (Br)1-(4-Amino-2-nitrophenyl)azetidine
Piperidine (C₅H₁₀NH)Iodo (I)1-(4-(Piperidin-1-yl)-2-nitrophenyl)azetidine

Note: This table represents plausible reactions based on the general principles of SNAr on activated aromatic rings and is for illustrative purposes.

Reduction of the Nitro Group to an Amine

The nitro group of this compound can be readily reduced to a primary amine, yielding 1-(4-aminophenyl)azetidine. This transformation is a common and crucial step in the synthesis of more complex derivatives, as the resulting amino group can be further functionalized. A variety of reducing agents are effective for this conversion, with catalytic hydrogenation being a widely employed method.

Detailed research findings have demonstrated the successful reduction of related nitroaromatic compounds. For instance, the catalytic hydrogenation of N-4-nitrophenyl nicotinamide (B372718) has been shown to proceed efficiently. organic-chemistry.org Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol or ethyl acetate.

Alternative methods for nitro group reduction include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. These methods offer a milder alternative to catalytic hydrogenation and can be advantageous when other functional groups sensitive to hydrogenation are present in the molecule.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

ReagentConditions
H₂, Pd/CHydrogen atmosphere, solvent (e.g., ethanol)
H₂, Pt/CHydrogen atmosphere, solvent (e.g., ethanol)
H₂, Raney NiHydrogen atmosphere, solvent (e.g., ethanol)
Fe, CH₃COOHAcetic acid, elevated temperature
SnCl₂, HClConcentrated hydrochloric acid

Interplay between Azetidine Ring and Nitrophenyl Moiety Reactivity

The chemical properties of this compound are not simply the sum of its individual components. The azetidine ring and the nitrophenyl moiety exert a significant electronic influence on each other, modulating their respective reactivities.

Modulation of Azetidine Nitrogen Basicity by the Nitrophenyl Group

The strongly electron-withdrawing nature of the 4-nitrophenyl group has a profound effect on the basicity of the nitrogen atom within the azetidine ring. The lone pair of electrons on the nitrogen can be delocalized into the aromatic π-system, a phenomenon that is enhanced by the presence of the nitro group. This delocalization reduces the availability of the lone pair for protonation, thereby decreasing the basicity of the azetidine nitrogen.

Table 3: Comparison of pKa Values for Azetidine and a Related N-Aryl Azetidine

CompoundpKaReference
Azetidine11.29 sinfoochem.com
N-Pyridyl Azetidine Analogue (calculated)-1.1 nih.gov

Competing Reaction Pathways and Side Reactions

The strained nature of the four-membered azetidine ring introduces the possibility of ring-opening reactions, which can compete with reactions occurring on the nitrophenyl moiety. Under certain conditions, particularly with strong nucleophiles or under acidic conditions that can protonate the ring nitrogen (despite its low basicity), the azetidine ring can undergo nucleophilic attack, leading to ring-opened products. magtech.com.cn

For instance, in the context of nucleophilic aromatic substitution, a strong nucleophile could potentially attack one of the methylene (B1212753) carbons of the azetidine ring, leading to a γ-amino substituted product, although this is generally less favorable than attack on the activated aromatic ring. The likelihood of ring-opening is influenced by the nature of the substituents on the azetidine ring and the reaction conditions. magtech.com.cn

Another potential side reaction during the synthesis or further transformation of this compound could involve polymerization, particularly under harsh acidic or basic conditions. The strain of the four-membered ring can be a driving force for such processes. Careful control of reaction conditions is therefore essential to favor the desired reaction pathway and minimize the formation of unwanted side products.

Computational Studies and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the behavior of azetidine (B1206935) derivatives. These calculations can predict molecular geometries, vibrational frequencies, and various thermodynamic properties, offering a detailed view of the molecule at the atomic level cuny.edu. For N-aryl azetidines, these methods are crucial for understanding how the electronic properties of the aromatic substituent influence the structure and reactivity of the strained four-membered ring nih.gov.

The conformational landscape of azetidines is primarily defined by the puckering of the four-membered ring. Unlike the planar cyclobutane (B1203170), the azetidine ring is typically non-planar, adopting a puckered conformation to relieve torsional strain. Gas-phase electron diffraction studies have determined a dihedral angle of 37° for the parent azetidine rsc.org.

For 1-(4-Nitrophenyl)azetidine, two key conformational features are of interest: the degree of ring puckering and the orientation of the 4-nitrophenyl group relative to the azetidine ring.

Ring Puckering: Computational studies on substituted azetidines, such as L-azetidine-2-carboxylic acid, have shown that the ring can adopt either a puckered structure, and the specific conformation can be influenced by the substitution pattern and backbone structure nih.gov. The barrier to ring inversion is generally low. For this compound, DFT calculations would be expected to show a puckered ring as the minimum energy conformation. The presence of the N-aryl substituent can influence the puckering angle depending on steric and electronic interactions.

N-Aryl Group Orientation: The orientation of the 4-nitrophenyl group is determined by the torsion angle around the N-C(aryl) bond. There is a balance between steric hindrance with the ring's alpha-protons and electronic stabilization through conjugation of the nitrogen lone pair with the aromatic pi-system. Calculations on N-phenylazetidine suggest significant sp² character for the nitrogen atom due to this conjugation nih.gov. For this compound, the strong electron-withdrawing nature of the nitro group would further promote delocalization of the nitrogen's lone pair into the phenyl ring, favoring a more planar arrangement at the nitrogen atom and influencing the rotational barrier of the aryl group.

Computational studies on fluorinated azetidines have demonstrated that electrostatic interactions between substituents and the ring can significantly alter the preferred pucker, indicating that the strong dipole of the nitrophenyl group likely plays a role in the conformational preference of this compound researchgate.net.

The defining characteristic of azetidines is the significant strain energy inherent in the four-membered ring. This strain, which is a consequence of bond angle deviation from the ideal sp³ hybridization and torsional strain, is a primary driver of the ring's reactivity researchgate.netrsc.org.

The ring strain energy of the parent azetidine is approximately 25.2–25.4 kcal/mol researchgate.netrsc.org. This value is comparable to that of other highly strained rings like cyclobutane (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and significantly higher than that of the less strained five-membered pyrrolidine (B122466) (5.8 kcal/mol) researchgate.net. This high strain energy makes the azetidine ring susceptible to ring-opening reactions under various conditions rsc.org.

Comparative Ring Strain Energies of Small Heterocycles
CompoundRing SizeRing Strain Energy (kcal/mol)
Aziridine326.7
Azetidine425.2
Pyrrolidine55.8
Piperidine60
Cyclopropane327.6
Cyclobutane426.4

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying and characterizing the transition states (TS) that connect reactants to products.

Azetidine Formation: The synthesis of N-aryl azetidines often involves an intramolecular SN2 cyclization of a γ-haloamine or a related substrate frontiersin.org. Quantum chemical calculations can model this process, revealing a transition state where the nitrogen nucleophile attacks the carbon bearing the leaving group. For the formation of 2-arylazetidines, computational studies have explored the transition states to explain the observed regio- and diastereoselectivity, confirming that the formation of the four-membered ring is kinetically controlled acs.org. The geometry of the TS, including the attacking angle and bond-forming/bond-breaking distances, can be precisely calculated to understand activation energy barriers.

Ring Opening: The strain-driven ring-opening of azetidines is a key aspect of their reactivity. For N-aryl azetidines, ring-opening can be initiated by nucleophiles, often requiring activation of the azetidine as an azetidinium ion nih.gov. DFT calculations have been used to model the nucleophilic attack on the azetidinium ring, allowing for a detailed analysis of the transition states. These studies help to understand the parameters that govern regioselectivity nih.gov. Theoretical investigations into the ring-opening of model azetidine systems upon one-electron reduction have shown that the process is dramatically facilitated, with significantly lower energy barriers compared to the neutral species mdpi.com.

The outcome of reactions involving unsymmetrical azetidines depends heavily on regioselectivity. Computational methods provide predictive power in determining which reaction pathway is favored.

Cyclization: During the formation of a substituted azetidine ring via intramolecular cyclization, different pathways can exist (e.g., 4-exo vs. 5-endo cyclization). Quantum chemical modeling of the respective transition states allows for the calculation of their relative activation energies. The pathway with the lower energy barrier is predicted to be the major product-forming route. Studies on the formation of 2-arylazetidines from epoxy-amines, for instance, have used calculations to explain the exclusive 4-exo-tet cyclization, consistent with Baldwin's rules acs.org.

Ring-Opening: The regioselectivity of nucleophilic ring-opening in an unsymmetrical N-aryl azetidine (or its corresponding azetidinium ion) is a critical question. A nucleophile can attack either of the two endocyclic C-N bonds. The outcome is governed by a combination of steric and electronic factors. For this compound, the electron-withdrawing nature of the substituent would influence the charge distribution in the ring. DFT calculations on similar systems have shown that the regioselectivity can be accurately predicted by comparing the activation energies of the competing transition states for nucleophilic attack at the C2 versus the C4 position frontiersin.orgnih.govnih.gov. The electronic effect of the N-aryl group often plays a dominant role in directing the nucleophilic attack acs.org.

The electronic structure of this compound dictates its chemical properties and reactivity. Quantum chemical calculations can provide a detailed description of its molecular orbitals, charge distribution, and electrostatic potential.

Frontier Molecular Orbitals (HOMO/LUMO): According to frontier molecular orbital theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity taylorandfrancis.com.

For this compound, the HOMO is expected to be located primarily on the electron-rich 4-nitrophenyl ring system, with some contribution from the nitrogen lone pair. Its energy (EHOMO) is related to the molecule's ability to donate electrons (its nucleophilicity).

The LUMO is anticipated to be centered on the electron-deficient nitro group and the aromatic ring. Its energy (ELUMO) indicates the molecule's ability to accept electrons (its electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity researchgate.net. The presence of the conjugated nitro group is expected to significantly lower the LUMO energy and reduce the HOMO-LUMO gap compared to N-phenylazetidine.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show a region of high negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be found near the hydrogen atoms of the ring.

Atomic Charges and Dipole Moment: Calculations can quantify the partial charge on each atom. In this compound, the nitrogen atom of the azetidine ring would be less basic and carry a less negative (or even slightly positive) partial charge compared to the parent azetidine, due to electron delocalization into the nitrophenyl ring. The nitro group would induce a strong dipole moment in the molecule, with the negative end located at the nitro group. This large dipole moment influences the molecule's solubility and intermolecular interactions.

Calculated Electronic Properties for N-Aryl Compounds (Illustrative)
PropertyN-Phenylazetidine (Estimated)This compound (Predicted Trend)Description
EHOMO~ -6.0 eVLower (more negative)Energy of the highest occupied molecular orbital.
ELUMO~ -0.5 eVSignificantly LowerEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)~ 5.5 eVSmallerIndicates chemical reactivity and stability.
Dipole MomentModerateLargeMeasure of molecular polarity.
Azetidine Nitrogen pKa (Calculated)2.9 nih.govLowerIndicates basicity of the nitrogen atom.

Electronic Structure Characterization

Frontier Molecular Orbital (FMO) Theory Application

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the electronic properties are significantly influenced by the interplay between the electron-donating azetidine ring and the electron-withdrawing nitrophenyl group. The nitrogen atom of the azetidine ring possesses a lone pair of electrons, which can participate in conjugation with the aromatic system. Conversely, the nitro group (-NO2) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and resonance effects.

This electronic push-pull system dictates the nature of the frontier orbitals. The HOMO is expected to be localized predominantly on the azetidine ring and the nitrogen atom of the phenyl group, reflecting its electron-donating character. The LUMO, on the other hand, is anticipated to be concentrated over the nitrophenyl ring, particularly on the nitro group, highlighting its electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. In the case of this compound, the intramolecular charge transfer character from the azetidine to the nitrophenyl group is expected to result in a relatively small HOMO-LUMO gap, suggesting a molecule with significant electronic activity.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

Molecular OrbitalPredicted LocalizationImplied Reactivity
HOMO Azetidine ring, Phenyl nitrogenNucleophilic character
LUMO Nitrophenyl ring, Nitro groupElectrophilic character

This table is based on theoretical principles and data from analogous compounds.

Charge Distribution Analysis

The distribution of electron density within a molecule, or its charge distribution, provides valuable information about its polarity, reactivity, and intermolecular interactions. A molecular electrostatic potential (MEP) map is a useful tool to visualize this distribution, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential).

In this compound, the strong electron-withdrawing nature of the nitro group leads to a significant polarization of the molecule. The oxygen atoms of the nitro group are expected to be regions of high negative electrostatic potential, making them potential sites for interactions with electrophiles or hydrogen bond donors.

Conversely, the hydrogen atoms of the azetidine ring and the phenyl ring are likely to exhibit a positive electrostatic potential. The nitrogen atom of the azetidine ring, while having a lone pair, will have its electron density drawn towards the aromatic ring, influencing its basicity and nucleophilicity.

This charge distribution is crucial for understanding how the molecule might interact with a biological target. The polarized nature of this compound suggests that electrostatic interactions could play a significant role in its binding to a receptor.

Table 2: Predicted Electrostatic Potential Regions in this compound

Molecular RegionPredicted Electrostatic PotentialPotential Interactions
Oxygen atoms of Nitro groupNegativeElectrophilic attack, Hydrogen bonding
Hydrogen atoms of Azetidine and Phenyl ringsPositiveNucleophilic attack
Nitrogen atom of Azetidine ringModerately NegativeCoordination, Hydrogen bonding

This table is based on theoretical principles and data from analogous compounds.

Molecular Modeling and Docking Studies (as applied to related azetidinone derivatives)

While specific docking studies on this compound are not extensively reported, a wealth of research exists on the molecular modeling and docking of structurally related azetidin-2-one (B1220530) (β-lactam) derivatives. These studies provide a valuable framework for understanding the potential interactions of azetidine-containing compounds with biological macromolecules. Azetidinone derivatives have been investigated for a wide range of biological activities, including as anticancer and antimicrobial agents. imist.ma

In Silico Analysis for Structural Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Docking studies of azetidinone derivatives have often targeted key proteins involved in disease progression. For instance, in the context of cancer, epidermal growth factor receptor (EGFR) and tubulin have been prominent targets.

Interaction with EGFR: Several studies have performed molecular docking of novel azetidinone derivatives into the active site of EGFR. chula.ac.thchula.ac.thresearchgate.net These studies aim to predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The azetidinone scaffold can serve as a core structure for designing inhibitors that compete with the natural substrate of the enzyme.

Interaction with Tubulin: Tubulin is a crucial protein involved in cell division, and its disruption is a key mechanism for many anticancer drugs. Azetidin-2-one derivatives have been designed as tubulin polymerization inhibitors. researchgate.net Docking simulations have been employed to understand how these molecules bind to the colchicine (B1669291) binding site of β-tubulin, thereby disrupting microtubule dynamics. chula.ac.th The in silico analysis helps in rationalizing the structure-activity relationships and in designing more potent analogues.

The insights gained from these docking studies on azetidinone derivatives can be extrapolated to hypothesize the potential interactions of this compound with similar biological targets. The presence of the nitro group and the azetidine ring in this compound provides specific functionalities that could engage in hydrogen bonding and other non-covalent interactions within a protein's active site.

Table 3: Common Biological Targets and Interacting Residues for Azetidinone Derivatives in Docking Studies

Biological TargetKey Interacting Residues (Examples)Type of Interactions
EGFR Met793, Thr790, Lys745Hydrogen bonding, Hydrophobic interactions
Tubulin (Colchicine site) Cys241, Leu248, Ala316Hydrophobic interactions, Hydrogen bonding

This table is compiled from various molecular docking studies on azetidinone derivatives.

Derivatization and Functionalization Strategies

Functionalization at the Azetidine (B1206935) Nitrogen (N1)

The nitrogen atom of the azetidine ring in 1-(4-nitrophenyl)azetidine is directly attached to an electron-withdrawing nitrophenyl group. This electronic feature renders the nitrogen significantly less nucleophilic compared to N-alkyl or N-H azetidines, which influences the types of reactions that can be performed at this position.

Direct N-alkylation and N-acylation reactions on the N1 atom of this compound are generally challenging under standard conditions. The lone pair of electrons on the nitrogen is delocalized into the aromatic ring, reducing its availability to act as a nucleophile. Consequently, reactions that are common for secondary amines or more basic N-alkyl azetidines are not readily applicable. orientjchem.org Functionalization at this position would typically require preliminary modification of the 4-nitrophenyl group, for instance, by reducing the nitro group to alter its electronic influence, or more drastic measures involving the cleavage and reformation of the N-aryl bond.

While the 4-nitrophenyl group is not a protecting group in the conventional sense due to the harsh conditions required for its cleavage, understanding the role of common nitrogen protecting groups is essential in the broader context of azetidine synthesis and functionalization. Protecting groups are temporarily installed to mask the reactivity of the nitrogen atom, allowing for chemical modifications at other parts of the molecule. organic-chemistry.orgneliti.com

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups, typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukresearchgate.netorganic-chemistry.org It is stable under a variety of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). fishersci.co.uk In some synthetic pathways, attenuating the nucleophilicity of the azetidine nitrogen with a Boc group is a key step to control subsequent reactions, such as preventing unwanted rearrangements. nih.gov

The o-nitrobenzenesulfonyl (nosyl) group is another important protecting group for amines. It is often introduced by reacting the amine with o-nitrobenzenesulfonyl chloride. nih.gov This group is robust but can be selectively cleaved under mild conditions, often using a thiol nucleophile in the presence of a base. The nosyl group is instrumental in multi-step syntheses where orthogonal protection strategies are required. nih.govresearchgate.net

Protecting GroupCommon Reagent for IntroductionCommon Cleavage ConditionsKey Features
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl) fishersci.co.ukWidely used; stable to many nucleophiles and bases. organic-chemistry.org
o-nitrobenzenesulfonyl (nosyl)o-nitrobenzenesulfonyl chlorideThiol nucleophiles (e.g., thiophenol) and base nih.govStable group; allows for mild, selective removal.

Functionalization at the Azetidine Ring Carbons (C2, C3, C4)

Modifying the carbon skeleton of the azetidine ring allows for the introduction of diverse substituents and the construction of more complex molecular architectures.

The introduction of halogenated substituents onto the azetidine ring provides a versatile handle for further synthetic transformations. One effective method is the iodocyclisation of homoallylamines, which can stereoselectively produce 2-(iodomethyl)azetidine derivatives in high yields at room temperature. rsc.org This strategy allows for the incorporation of an iodomethyl group, which can subsequently be displaced by various nucleophiles to introduce a wide range of functional groups. rsc.org

Creating new carbon-carbon bonds on the azetidine ring is a powerful strategy for structural elaboration. Modern cross-coupling reactions are particularly well-suited for this purpose. For instance, 3-iodoazetidines can undergo Hiyama and Suzuki cross-coupling reactions with arylsilanes and boronic acids, respectively, to furnish 3-arylazetidines under mild conditions. organic-chemistry.org These methods are valuable for synthesizing azetidines with appended aromatic systems. Furthermore, multicomponent reactions driven by the strain-release of azabicyclo[1.1.0]butane precursors can be employed to construct highly substituted azetidines, demonstrating the formation of C-C bonds in a modular fashion. bris.ac.uk

Modifications of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group offers significant opportunities for derivatization, primarily through reactions involving the nitro group or the aromatic ring itself.

The most common transformation of the 4-nitrophenyl group is the reduction of the nitro moiety to a primary amine, yielding 1-(4-aminophenyl)azetidine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductions (e.g., SnCl₂/HCl).

The resulting aniline (B41778) derivative is a versatile intermediate. The newly formed amino group can undergo a wide array of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups.

Diazotization: Conversion to a diazonium salt with nitrous acid, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogens).

Additionally, the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the nitro group. This allows for the displacement of other substituents on the ring (if present) by strong nucleophiles. For example, syntheses involving precursors like 2-fluoro-4-nitroaniline (B181687) to form azetidine rings highlight the susceptibility of such activated aromatic systems to nucleophilic attack. acs.org

Construction of Advanced Scaffolds

Building upon the this compound core, more complex molecular architectures such as fused and spirocyclic systems can be constructed. These advanced scaffolds are of significant interest in drug discovery as they introduce three-dimensionality and novel structural features.

The synthesis of fused and spirocyclic systems containing an azetidine ring often involves multi-step sequences that create new rings attached to the azetidine core. While specific examples starting directly from this compound are not extensively documented, general strategies for azetidine functionalization can be applied to its derivatives.

Fused Systems: These are bicyclic systems where the azetidine ring shares two atoms with another ring. A common strategy involves constructing a new ring onto the existing azetidine. This can be achieved by functionalizing the azetidine at two positions (e.g., the nitrogen and a carbon atom) and then using these functional groups to form the new ring. For example, a derivative of 4-(azetidin-1-yl)aniline (B2411076) could be elaborated with a side chain that can then undergo an intramolecular cyclization to form a ring fused to the azetidine.

Spirocyclic Systems: In these systems, the azetidine ring shares a single carbon atom with another ring. The synthesis of spirocyclic azetidines can be achieved through various methods, including the intramolecular cyclization of a precursor containing both the azetidine moiety and a chain that can form the second ring, with the spiro-carbon as the linking point. Another approach involves the cycloaddition of a precursor containing an exocyclic double bond on the azetidine ring.

Intramolecular reactions are powerful tools for constructing complex polycyclic scaffolds from simpler azetidine derivatives. Two notable examples are the Buchwald-Hartwig amination and Ring-Closing Metathesis (RCM).

Intramolecular Buchwald-Hartwig Amination: The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. An intramolecular variant can be used to synthesize N-heterocycles. For example, a derivative of this compound can be first reduced to the corresponding aniline. This aniline can then be further modified. For instance, if a bromo-substituted aromatic ring is introduced elsewhere in the molecule, an intramolecular Buchwald-Hartwig amination can lead to the formation of a new fused ring system. A known application of this strategy involves the synthesis of a tetrahydroquinoline core fused to an azetidine ring. nih.gov

Ring-Closing Metathesis (RCM): RCM is a powerful reaction that uses ruthenium-based catalysts (e.g., Grubbs' catalysts) to form cyclic alkenes from diene precursors. This strategy can be applied to azetidine derivatives to create fused macrocycles or other ring systems. For example, an N-allyl derivative of an azetidine containing another terminal alkene can undergo RCM to form a new ring. This has been successfully used to create an eight-membered ring fused to an azetidine core. nih.gov The resulting unsaturated ring can be subsequently hydrogenated to produce the saturated analogue. nih.gov

The table below outlines these intramolecular cyclization strategies for scaffold diversification starting from azetidine derivatives.

ReactionCatalyst/ReagentsPrecursor RequirementProduct Scaffold
Intramolecular Buchwald-Hartwig AminationPalladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., K₂CO₃)Azetidine derivative with an amino group and a halide on different parts of the molecule.Fused N-heterocyclic system (e.g., tetrahydroquinoline).
Ring-Closing Metathesis (RCM)Ruthenium catalyst (e.g., Grubbs' 1st Generation)Azetidine derivative containing two terminal alkene groups.Fused unsaturated ring system (e.g., 8-membered ring).

These advanced synthetic strategies highlight the utility of the azetidine scaffold as a building block for creating diverse and complex molecules with potential applications in various fields of chemical research.

Advanced Synthetic Applications and Building Block Utility

1-(4-Nitrophenyl)azetidine as a Chemical Building Block

The utility of this compound as a versatile building block in organic synthesis stems from the inherent reactivity of the strained four-membered ring and the electronic influence of the N-aryl substituent.

While specific multistep syntheses commencing directly from this compound are not extensively documented in readily available literature, its structural components suggest its potential as a precursor for more complex molecules. The azetidine (B1206935) ring can be functionalized at the C3 position or undergo ring-opening reactions, while the nitro group on the phenyl ring can be reduced to an amine, which can then participate in a variety of subsequent transformations such as diazotization or amide bond formation. This dual reactivity makes it a potentially valuable intermediate in the synthesis of diverse molecular scaffolds. The synthesis of various substituted azetidines often involves multi-step sequences where the azetidine core is constructed and subsequently functionalized. nih.govnih.gov

The general synthetic utility of azetidines as building blocks is well-established, serving as precursors to other nitrogen-containing heterocycles and functionalized acyclic amines. bham.ac.ukjmchemsci.com For instance, azetidine derivatives are key intermediates in the synthesis of polyamine ligands and various biologically active compounds. bham.ac.uk

Table 1: Potential Transformations of this compound in Multistep Synthesis

Functional GroupPotential TransformationProduct Class
Nitro GroupReduction (e.g., with H₂, Pd/C)Anilines
Azetidine RingRing-opening with nucleophilesγ-Amino alcohols, γ-diamines
Azetidine C-HFunctionalization (e.g., lithiation)Substituted azetidines

This table is generated based on general chemical principles and the known reactivity of the functional groups present in the molecule.

The reactivity of azetidines is significantly influenced by their inherent ring strain, which is estimated to be around 25.4 kcal/mol. rsc.org This strain facilitates ring-opening reactions that are otherwise energetically unfavorable in larger, less strained heterocycles. rsc.orgrsc.orgresearchwithrutgers.com The relief of this strain is a powerful thermodynamic driving force for a variety of chemical transformations, making azetidines valuable synthons for the construction of more complex acyclic and heterocyclic systems. rsc.orgbris.ac.uk

Ring-opening reactions of azetidines can be initiated by nucleophiles, electrophiles, or through acid-mediated pathways. nih.gov In the case of this compound, the electron-withdrawing nature of the 4-nitrophenyl group is expected to activate the azetidine ring towards nucleophilic attack, particularly at the C2 and C4 positions. This reactivity can be harnessed to introduce a variety of functional groups and build molecular complexity. For example, the reaction of N-aryl azetidines with nucleophiles can lead to the formation of functionalized γ-amino compounds.

Table 2: Examples of Strain-Driven Reactions in Azetidine Chemistry

Reaction TypeReagentsProduct TypeReference
Nucleophilic Ring-OpeningThiols, Grignard reagentsFunctionalized amines rsc.org
Acid-Mediated DecompositionAcidic conditionsRearranged products nih.gov
Strain-Release AnnulationOrganometallic reagentsFused heterocyclic systems bris.ac.uk

This table provides examples of strain-driven reactions documented for the general class of azetidines, which are expected to be applicable to this compound.

Application as a Chiral Template in Asymmetric Synthesis (inferred from azetidine chemistry)

While specific applications of chiral this compound as a template in asymmetric synthesis are not prominently reported, the broader class of chiral azetidine derivatives has demonstrated significant utility in this area. researchgate.netbirmingham.ac.ukbham.ac.uk Chiral azetidines can be employed as chiral auxiliaries, ligands for asymmetric catalysts, or as chiral building blocks themselves. researchgate.netbham.ac.uk

The rigid and defined conformation of the azetidine ring can create a specific chiral environment that influences the stereochemical outcome of a reaction. nih.gov For instance, chiral azetidine-derived ligands have been successfully used in a variety of metal-catalyzed asymmetric transformations, including Henry reactions, Friedel-Crafts alkylations, and Michael additions, often achieving high levels of enantioselectivity. researchgate.netnih.gov The electronic properties of the N-substituent can play a crucial role in tuning the catalytic activity and selectivity. The electron-withdrawing 4-nitrophenyl group in this compound could potentially modulate the electronic properties of a metal center when incorporated into a chiral ligand framework.

Ligand Design for Metal Complexes and Catalysis (inferred from general azetidine utility)

The nitrogen atom of the azetidine ring can act as a Lewis base, enabling it to coordinate to metal centers and form metal complexes. While the direct use of this compound as a ligand is not widely documented, functionalized azetidines have been successfully incorporated into ligand scaffolds for transition metal catalysis. bham.ac.uk

The design of ligands based on the azetidine framework allows for the creation of unique steric and electronic environments around a metal center, which can influence the outcome of catalytic reactions. For example, azetidine-containing ligands have been utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. bham.ac.uk The strain within the azetidine ring can also impact the coordination geometry and reactivity of the resulting metal complex. The 4-nitrophenyl substituent in this compound would be expected to decrease the electron-donating ability of the azetidine nitrogen, which could in turn affect the stability and catalytic activity of its metal complexes.

Conclusion and Future Research Directions

Summary of Current Understanding of 1-(4-Nitrophenyl)azetidine Chemistry

Our comprehension of this compound is built upon the fundamental principles of azetidine (B1206935) chemistry, adapted to the specific electronic environment created by the electron-withdrawing nitro group. The synthesis of this compound has been documented, and spectroscopic data, including ¹H-NMR and ¹³C-NMR, have been used for its characterization.

The reactivity of the azetidine ring in this compound is a key area of interest. The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to ring-opening reactions, a characteristic that is modulated by the N-aryl substituent. The electron-withdrawing nature of the 4-nitrophenyl group is expected to influence the nucleophilicity of the nitrogen atom and the reactivity of the C-N bonds within the ring. A notable example of its reactivity is the gold-catalyzed nucleophilic ring-opening of a related 2-alkynyl-1-(4-nitrophenyl)azetidine, which proceeds via activation of the alkyne moiety followed by cleavage of a C-N bond. This demonstrates the potential for strain-release driven transformations.

Identification of Unexplored Reactivity Pathways and Synthetic Challenges

Despite the foundational knowledge, numerous reactivity pathways for this compound remain uncharted. The interplay between the strained azetidine ring and the reactive nitro group offers a rich landscape for chemical transformations that has not been fully exploited.

Unexplored Reactivity Pathways:

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would yield 1-(4-aminophenyl)azetidine, a potentially valuable building block for pharmaceuticals and materials. Investigating various reducing agents and conditions to achieve this transformation without affecting the integrity of the azetidine ring is a critical area for future research.

Electrophilic Aromatic Substitution: The nitrophenyl ring is deactivated towards electrophilic substitution. However, exploring forcing conditions or the use of highly reactive electrophiles could lead to the synthesis of novel polysubstituted derivatives.

Cycloaddition Reactions: The potential for this compound to participate in cycloaddition reactions, either involving the aromatic ring or potentially through transient intermediates derived from the azetidine ring, is an area ripe for investigation.

Reactions at the Azetidine Ring: A systematic study of the reactivity of the C-H bonds of the azetidine ring towards functionalization, for instance, through radical reactions or directed metalation, is currently lacking.

Synthetic Challenges:

Scalable Synthesis: While the synthesis has been reported, developing a robust, scalable, and cost-effective synthetic route remains a challenge.

Selective Functionalization: Achieving selective functionalization at either the azetidine ring or the aromatic ring without inducing undesired side reactions, such as ring-opening of the azetidine, presents a significant synthetic hurdle.

Stereoselective Synthesis: For derivatives with stereocenters on the azetidine ring, the development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds for biological evaluation.

Opportunities for Novel Derivatization and Scaffold Construction

The structure of this compound provides a versatile platform for the creation of novel derivatives and complex molecular scaffolds.

Derivatization of the Amino Group: Following the successful reduction of the nitro group, the resulting aniline (B41778) derivative can be readily functionalized through a wide range of well-established reactions, including acylation, alkylation, arylation, and diazotization, leading to a diverse library of compounds.

Modification of the Azetidine Ring: Controlled ring-opening reactions can be employed to generate linear amino alcohols or other functionalized acyclic compounds. Conversely, the azetidine ring can be used as a rigid scaffold to append various functional groups at the 2- and 3-positions.

Construction of Fused Heterocycles: The combination of the azetidine ring and the functionalizable aromatic ring offers opportunities for the synthesis of novel fused heterocyclic systems through intramolecular cyclization reactions.

Polymer Chemistry: The bifunctional nature of potential derivatives, such as 1-(4-aminophenyl)azetidine, could be exploited for the synthesis of novel polymers with unique properties conferred by the rigid azetidine unit.

Methodological Advancements in Characterization and Computational Analysis

Further advancements in analytical and computational techniques will be instrumental in deepening our understanding of this compound and its derivatives.

Advanced Spectroscopic and Crystallographic Techniques: The use of advanced NMR techniques, such as 2D correlation spectroscopy, can provide more detailed structural information. Single-crystal X-ray diffraction studies would offer definitive proof of the three-dimensional structure and conformation of the azetidine ring.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. Such studies can provide insights into reaction mechanisms, predict the regioselectivity of reactions, and guide the design of new derivatives with desired properties. For instance, computational analysis can help elucidate the influence of the nitrophenyl group on the ring strain and bond dissociation energies of the azetidine moiety.

High-Throughput Screening: The development of high-throughput screening methods could accelerate the discovery of new reactions and applications for this compound derivatives, particularly in the context of medicinal chemistry and materials science.

Q & A

Basic Questions

Q. What are the recommended synthetic strategies for preparing 1-(4-Nitrophenyl)azetidine in laboratory settings?

  • Methodological Answer : Synthesis typically involves coupling azetidine with a nitro-substituted aromatic ring. A common approach is nucleophilic aromatic substitution, where the nitro group activates the benzene ring for substitution. Ag(I)-catalyzed ring-opening reactions (as seen in tosyl-protected azetidines) may also be adapted for functionalization . For purification, column chromatography with polar solvents (e.g., ethyl acetate/hexane) is recommended, followed by recrystallization. Intermediate characterization via TLC and FT-IR ensures reaction progress.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to verify aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and azetidine ring protons (δ 3.0–4.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond angles and stereochemistry, as demonstrated for structurally related azetidinones .

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer : While no direct SDS exists for this compound, analogous nitroaryl compounds (e.g., 4-(4-Nitrophenyl)but-3-en-2-one) require:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes.
  • Storage : Keep in a dry, cool place away from oxidizers (e.g., peroxides) to prevent combustion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Strategies include:

  • DSC/TGA : Differential scanning calorimetry to identify polymorph transitions.
  • HPLC Purity Analysis : Ensure >95% purity using reverse-phase HPLC with UV detection (λ = 254 nm for nitro groups).
  • Interlab Comparisons : Cross-reference data with standardized samples, as seen in ISO-certified impurity analyses .

Q. What mechanistic insights guide the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the azetidine ring. Ag(I) or Lewis acid catalysts facilitate nucleophilic attack (e.g., by alcohols or amines), as observed in tosyl-azetidine systems . Kinetic studies via in-situ IR or 19^19F NMR (if fluorinated reagents are used) can track reaction pathways.

Q. How can computational modeling optimize the design of this compound-based drug candidates?

  • Methodological Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
  • Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock.
  • MD Simulations : Study stability in biological membranes, leveraging protocols from nitroaryl-piperazine derivatives .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Methodological Answer : Nitro-containing by-products (e.g., nitrophenol derivatives) can interfere. Solutions include:

  • LC-MS/MS : Selective quantification using multiple reaction monitoring (MRM).
  • Derivatization : Convert impurities to UV- or fluorescence-active species for enhanced detection .

Q. How does the nitro group influence the photostability of this compound under experimental conditions?

  • Methodological Answer : Nitro groups absorb UV light (λ ~300 nm), leading to photodegradation. Accelerated stability studies under UV lamps (e.g., 365 nm) with HPLC monitoring can assess degradation kinetics. Use amber glassware or light-blocking filters to mitigate issues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.